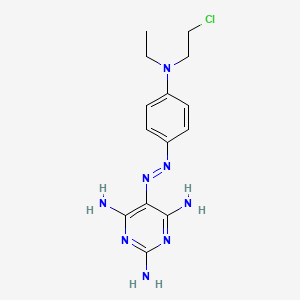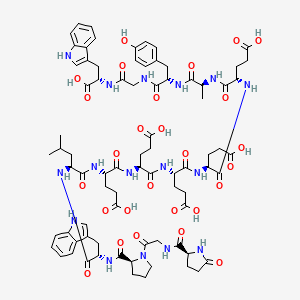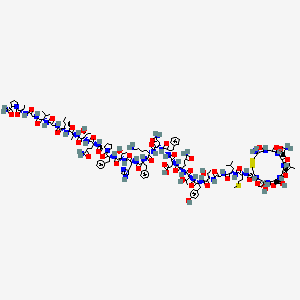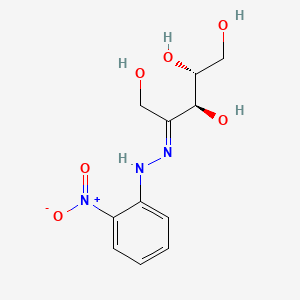
D-Ribuloseo-nitrophenyl-hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribulose o-nitrophenyl-hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazine with aldehydes or ketones D-Ribulose o-nitrophenyl-hydrazone is particularly interesting due to its unique structure, which includes a ribulose sugar moiety and a nitrophenyl hydrazone group
準備方法
The synthesis of D-Ribulose o-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
D-Ribulose+o-Nitrophenylhydrazine→D-Ribulose o-nitrophenyl-hydrazone
The reaction conditions may vary, but common methods include:
Solution-based synthesis: This involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under reflux conditions.
Mechanosynthesis: This method uses mechanical force to induce the reaction, often in the absence of solvents.
Solid-state melt reactions: This involves heating the reactants together until they melt and react to form the desired product.
化学反応の分析
D-Ribulose o-nitrophenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
D-Ribulose o-nitrophenyl-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used to study enzyme kinetics and metabolic pathways involving ribulose.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of D-Ribulose o-nitrophenyl-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes such as oxidative stress and signal transduction .
類似化合物との比較
D-Ribulose o-nitrophenyl-hydrazone can be compared with other similar compounds, such as:
D-Xylulose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Ribose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Arabinose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
特性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |
InChIキー |
BXKCHSGKQBDYBI-LBSFFPRJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


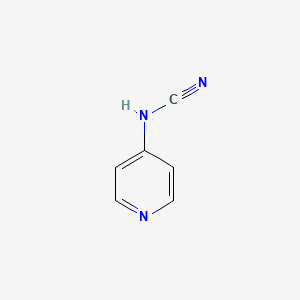
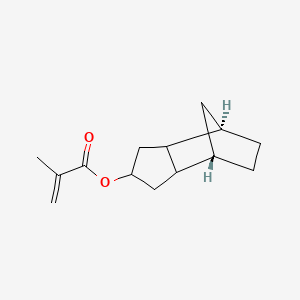
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)
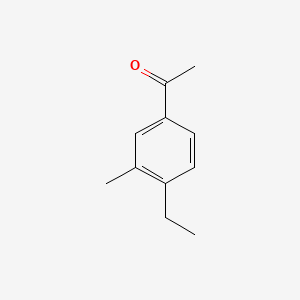
![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)
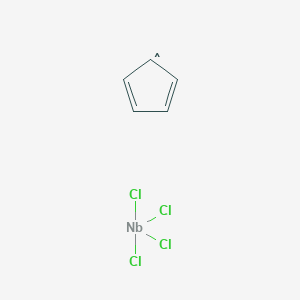

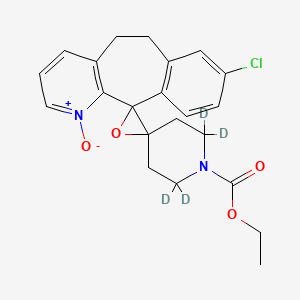
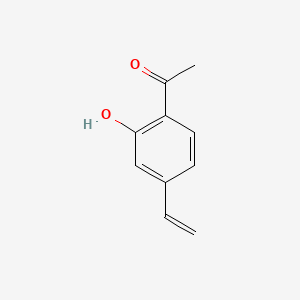
![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
